molecular formula C11H13N3OS B493821 2-(2-Ethylsulfanylbenzimidazol-1-yl)acetamide

2-(2-Ethylsulfanylbenzimidazol-1-yl)acetamide

Cat. No.: B493821
M. Wt: 235.31g/mol
InChI Key: DSWDCDMVTNOAGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Ethylsulfanylbenzimidazol-1-yl)acetamide is a chemical compound with potential applications in various fields of scientific research. Its unique structure, which includes a benzimidazole ring substituted with an ethylsulfanyl group, makes it an interesting subject for study in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C11H13N3OS

Molecular Weight

235.31g/mol

IUPAC Name

2-(2-ethylsulfanylbenzimidazol-1-yl)acetamide

InChI

InChI=1S/C11H13N3OS/c1-2-16-11-13-8-5-3-4-6-9(8)14(11)7-10(12)15/h3-6H,2,7H2,1H3,(H2,12,15)

InChI Key

DSWDCDMVTNOAGB-UHFFFAOYSA-N

SMILES

CCSC1=NC2=CC=CC=C2N1CC(=O)N

Canonical SMILES

CCSC1=NC2=CC=CC=C2N1CC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethylsulfanylbenzimidazol-1-yl)acetamide typically involves the reaction of 2-mercaptobenzimidazole with ethyl iodide to form 2-ethylsulfanylbenzimidazole. This intermediate is then reacted with chloroacetamide under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethylsulfanylbenzimidazol-1-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the benzimidazole ring or the ethylsulfanyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring or the acetamide group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified benzimidazole derivatives.

    Substitution: Various substituted benzimidazole or acetamide derivatives.

Scientific Research Applications

2-(2-Ethylsulfanylbenzimidazol-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-Ethylsulfanylbenzimidazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The ethylsulfanyl group may enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methylsulfanyl-benzoimidazol-1-yl)-acetamide
  • 2-(2-Propylsulfanyl-benzoimidazol-1-yl)-acetamide
  • 2-(2-Butylsulfanyl-benzoimidazol-1-yl)-acetamide

Uniqueness

2-(2-Ethylsulfanylbenzimidazol-1-yl)acetamide is unique due to its specific ethylsulfanyl substitution, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different alkyl substitutions, it may exhibit distinct properties and effects, making it a valuable compound for further research and development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.